HOE-S 785026 Trihydrochloride: A Technical Guide for Researchers
HOE-S 785026 Trihydrochloride: A Technical Guide for Researchers
Compound Identification: HOE-S 785026 trihydrochloride, also known as meta-Hoechst trihydrochloride, is a high-affinity, blue-fluorescent DNA stain belonging to the bis-benzimide family of dyes.[1][2][3] It is a cell-permeable compound widely utilized in molecular and cellular biology for visualizing cell nuclei and analyzing DNA content.[4][]
Physicochemical and Spectroscopic Properties
HOE-S 785026 trihydrochloride is characterized by its specific chemical structure and fluorescence profile. As a member of the Hoechst dye family, its properties are optimized for DNA staining applications in both live and fixed cells.[6][7]
| Property | Value | Source |
| Synonyms | meta-Hoechst trihydrochloride | [2][6] |
| Molecular Formula | C₂₅H₂₇Cl₃N₆O | [3] |
| Molecular Weight | 533.88 g/mol | [3] |
| CAS Number | 2320308-12-9 (trihydrochloride); 132869-83-1 (parent) | [2][3] |
| Excitation Maximum (λex) | ~356 nm | |
| Emission Maximum (λem) | ~451 nm (when bound to DNA) | |
| Solubility | Soluble in water and organic solvents like DMSO and DMF (up to 10 mg/mL) | [7] |
Mechanism of Action: DNA Minor Groove Binding
HOE-S 785026 functions as a fluorescent DNA probe through a non-intercalating mechanism. The dye molecule specifically binds to the minor groove of the DNA double helix.[6] This binding is characterized by a strong preference for sequences rich in adenine (A) and thymine (T), with the optimal binding site identified as three consecutive A-T base pairs (AAA/TTT).[2][6]
The steric hindrance from the 2-amino group of guanine (G) that protrudes into the minor groove prevents efficient binding to G-C rich regions.[8] Upon binding to the A-T rich tracts in the DNA minor groove, the dye undergoes a conformational change that leads to a significant enhancement of its fluorescence quantum yield, resulting in a bright blue signal that is approximately 30-fold more intense than that of the unbound dye.[6][9]
Caption: Mechanism of HOE-S 785026 binding to the DNA minor groove.
Quantitative Data on DNA Interaction
The interaction of Hoechst dyes with DNA has been quantitatively characterized, revealing a high-affinity binding mode essential for its function as a sensitive stain. While specific values for HOE-S 785026 are not extensively published, data from the closely related Hoechst 33258 provides a reliable reference.
| Parameter | Value Range | Description | Source |
| High-Affinity Binding (Kd) | 1 - 10 nM | Dissociation constant for the specific binding to the A-T rich minor groove of B-DNA. | [2][6] |
| Low-Affinity Binding (Kd) | ~1000 nM | Dissociation constant for non-specific electrostatic interactions with the DNA sugar-phosphate backbone. | [2][6] |
| Fluorescence Enhancement | ~30-fold | Increase in fluorescence intensity upon binding to double-stranded DNA. | [6][9] |
Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a stronger binding interaction.
Experimental Protocols
Precise and consistent protocols are crucial for reproducible results in cell staining applications. The following are generalized but detailed methodologies for using HOE-S 785026 trihydrochloride.
Stock Solution Preparation
-
Reconstitution: Prepare a stock solution of 1-10 mM by dissolving the lyophilized powder in a suitable solvent such as high-quality dimethyl sulfoxide (DMSO) or sterile distilled water.[7]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at ≤ -20°C, protected from light. Aqueous solutions are stable for at least six months at 2-6°C when shielded from light.[1][7]
Working Solution Preparation
-
Dilution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µg/mL.[1]
-
Diluent: Use a serum-free cell culture medium, phosphate-buffered saline (PBS), or another appropriate buffer for the dilution. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.[1]
Staining Protocol for Suspension Cells
-
Harvest Cells: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C. Discard the supernatant.
-
Wash: Resuspend the cell pellet in PBS and repeat the centrifugation step. Perform this wash step twice.
-
Staining: Resuspend the washed cells in the prepared working solution to a density of approximately 1x10⁶ cells/mL. Incubate for 3-10 minutes at room temperature, protected from light.[1]
-
Final Wash: Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C. Discard the supernatant and wash the cells twice with PBS.[1]
-
Analysis: Resuspend the final cell pellet in serum-free medium or PBS for immediate analysis by flow cytometry or fluorescence microscopy.[1]
Staining Protocol for Adherent Cells
-
Cell Culture: Grow adherent cells on sterile glass coverslips or in optical-quality multi-well plates.
-
Remove Medium: Aspirate the cell culture medium from the coverslip or well.
-
Staining: Add a sufficient volume of the prepared working solution to completely cover the cells. Incubate for 3-10 minutes at room temperature, protected from light.[1]
-
Wash: Remove the staining solution and wash the cells twice with fresh, pre-warmed culture medium or PBS for 5 minutes each time.[1]
-
Analysis: Mount the coverslip on a microscope slide or proceed directly with imaging the plate using a fluorescence microscope.[1]
Caption: General experimental workflow for cell staining.
Applications in Research
The unique properties of HOE-S 785026 make it a versatile tool for a variety of research applications that require DNA visualization and quantification.
-
Fluorescence Microscopy: Used for routine visualization of nuclear morphology, chromatin condensation (a hallmark of apoptosis), and cell counting.[9]
-
Flow Cytometry: Enables high-throughput analysis of cell populations based on DNA content, which is fundamental for cell cycle analysis (distinguishing G0/G1, S, and G2/M phases).[9][10]
-
Apoptosis Detection: Staining with HOE-S 785026 can reveal the condensed and fragmented nuclei characteristic of apoptotic cells.
-
Cell Viability and Chromatin Analysis: As a supravital stain, it can be used to stain the nuclei of living cells to assess viability, often in conjunction with membrane-impermeable dyes like propidium iodide to distinguish necrotic cells.[4][7]
Safety and Handling Considerations
-
Mutagenicity: As a DNA-binding agent, HOE-S 785026 trihydrochloride interferes with DNA replication and should be considered a potential mutagen and carcinogen.[7]
-
Personal Protective Equipment (PPE): Always handle the compound with appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Phototoxicity: Upon repeated excitation with UV light, Hoechst dyes can become phototoxic to living cells, potentially inducing apoptosis.[11] For live-cell time-lapse imaging, it is critical to minimize light exposure (both intensity and duration) and use the lowest effective dye concentration to prevent artifacts.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
References
- 1. DNA specific fluorescent symmetric dimeric bisbenzimidazoles DBP(n): the synthesis, spectral properties, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis and properties of a symmetric dimeric bisbenzimidazole, a DNA-specific ligand] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Small Molecule Inhibitors of Statin-Induced APP C-terminal Toxic Fragment Production [ivachtin.com]
- 10. Bis-benzimidazole dyes, Hoechst 33258 and Hoechst 33342: radioiodination, facile purification and subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
